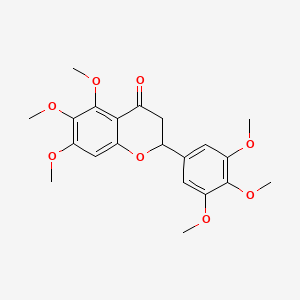
5,6,7,3',4',5'-Hexamethoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,3’,4’,5’-Hexamethoxyflavanone is a flavonoid compound characterized by its six methoxy groups attached to the flavanone backbone. This compound is known for its presence in various plant species and has been studied for its potential biological activities and applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavanone typically involves the methylation of flavanone derivatives. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of 5,6,7,3’,4’,5’-Hexamethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,3’,4’,5’-Hexamethoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted flavanone derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a model compound in studying flavonoid chemistry.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5,6,7,3’,4’,5’-Hexamethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8,3’,4’-Hexamethoxyflavanone: Similar structure but with an additional methoxy group at the 8-position.
5,6,7,8,4’-Pentamethoxyflavanone: Lacks one methoxy group compared to 5,6,7,3’,4’,5’-Hexamethoxyflavanone.
5-Hydroxy-7,2’,3’,4’,5’,6’-Hexamethoxyflavanone: Contains a hydroxyl group instead of a methoxy group at the 5-position.
Uniqueness
5,6,7,3’,4’,5’-Hexamethoxyflavanone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct chemical properties and biological activities. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C21H24O8 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H24O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-8,10,13H,9H2,1-6H3 |
Clave InChI |
CYJWWPSCJSSHJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)

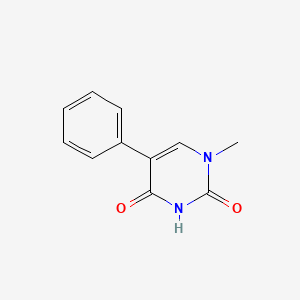
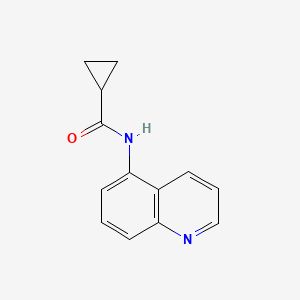

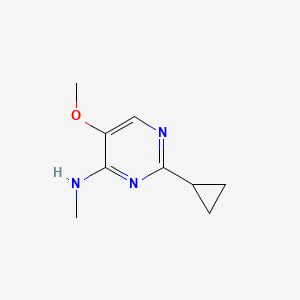
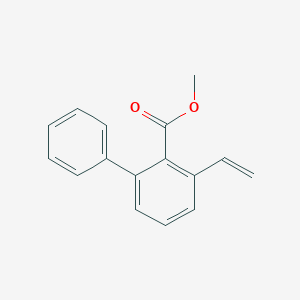
![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)
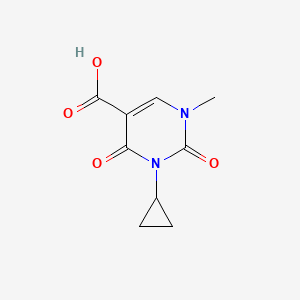

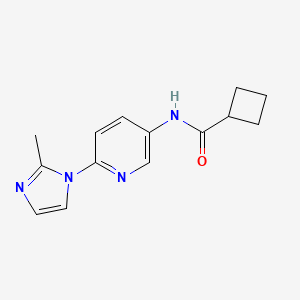
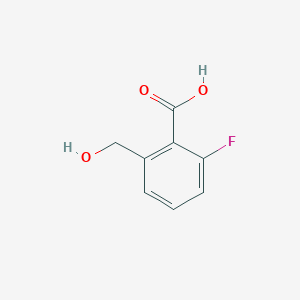
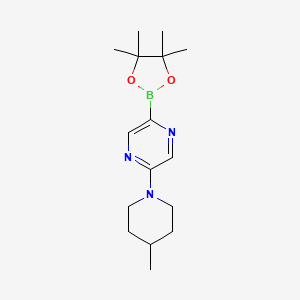
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14867098.png)
